molecular formula C14H12FNO B8498312 3-(6-(4-Fluorophenyl)pyridin-3-yl)prop-2-en-1-ol CAS No. 918305-34-7

3-(6-(4-Fluorophenyl)pyridin-3-yl)prop-2-en-1-ol

Cat. No. B8498312
M. Wt: 229.25 g/mol
InChI Key: CBHJZBHQKDQYKO-UHFFFAOYSA-N
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Patent
US08642620B2

Procedure details

520 mg (2 mmol) of 3-(6-(4-fluorophenyl)pyridin-3-yl)acrylic acid methyl ester were dissolved in 40 ml of dichloromethane and cooled to −70° C. Under argon, 4.65 ml of a 1M solution of diisobutylaluminum hydride in hexane were slowly added. The mixture was stirred at −70° C. for 3 h, quenched with a solution of sodium sulfate, and warmed to room temperature. After filtration over Celite, the organic phase was separated and evaporated. Yield: 430 mg (93%)
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH:4]=[CH:5][C:6]1[CH:7]=[N:8][C:9]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)=[CH:10][CH:11]=1.[H-].C([Al+]CC(C)C)C(C)C>ClCCl.CCCCCC>[F:18][C:15]1[CH:16]=[CH:17][C:12]([C:9]2[N:8]=[CH:7][C:6]([CH:5]=[CH:4][CH2:3][OH:2])=[CH:11][CH:10]=2)=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
520 mg
Type
reactant
Smiles
COC(C=CC=1C=NC(=CC1)C1=CC=C(C=C1)F)=O
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −70° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with a solution of sodium sulfate
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
FILTRATION
Type
FILTRATION
Details
After filtration over Celite
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
FC1=CC=C(C=C1)C1=CC=C(C=N1)C=CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.